2-(BENZYLSULFANYL)-N~1~-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-(BENZYLSULFANYL)-N~1~-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N~1~-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N~1~-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or neopentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated products or modified thiadiazole derivatives.
Substitution: Substituted benzyl or neopentyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N~1~-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzylsulfanyl group and the thiadiazole ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-(5-Neopentyl-1,3,4-Thiadiazol-2-yl)Acetamide
- N-(5-Neopentyl-1,3,4-Thiadiazol-2-yl)Methanesulfonamide
Uniqueness
2-(BENZYLSULFANYL)-N~1~-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-16(2,3)9-14-18-19-15(22-14)17-13(20)11-21-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDPPKGTXKYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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